Florilglutamic acid (18F)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Florilglutamic acid (18F) is a bioactive chemical.
Scientific Research Applications
1. Radiopharmaceutical Synthesis
Florilglutamic acid (18F) plays a crucial role in the synthesis of radiopharmaceuticals, especially for positron emission tomography (PET). Research indicates the development of methods for the synthesis of fluorine-18 labeled radiopharmaceuticals, utilizing different 18F-fluoroproproprostatic groups for synthesis with various peptide agents. This synthesis process is pivotal for targeted imaging in medical diagnostics (Ozerskay et al., 2021).
2. Microfluidic Radiosynthesis Technologies
Microfluidic radiosynthesis technologies, combined with high-yield microscale radiosynthetic methods, significantly impact the availability of PET tracers for cancer and disease research. An example is the efficient synthesis of 3′-deoxy-3′-18F-fluorothymidine (18F-FLT) on an electrowetting-on-dielectric microfluidic chip, demonstrating a compact and effective platform for synthesizing high-quality imaging agents (Javed et al., 2014).
3. Labeling Strategies and Synthetic Routes
Florilglutamic acid (18F) is vital in versatile radiochemical labeling strategies for PET imaging. The unique properties of fluorine-18, such as its physical and nuclear characteristics, make it an attractive nuclide for molecular imaging. The development of direct or indirect introduction methods of 18F into molecules is a significant focus in this field (Jacobson et al., 2014).
4. Radiotracer Development for PET Imaging
Florilglutamic acid (18F) is essential in developing various PET tracers, like 18F-Fluciclovine, which takes advantage of amino acid transport upregulation in cancer cells. Such tracers have been approved for PET imaging in recurrent prostate cancer, demonstrating the compound's significance in diagnostic imaging and patient care (Gusman et al., 2019).
5. Bone Marrow Metabolism Imaging
Research on (2S,4R)-4-[18F]Fluoroglutamine indicates its accumulation in bone and bone marrow, suggesting its potential in monitoring changes in bone marrow activity post-chemotherapy. This tracer provides a valuable tool for assessing bone marrow activity reduction in cancer patients undergoing chemotherapy (Zhu et al., 2019).
properties
CAS RN |
1196963-74-2 |
---|---|
Product Name |
Florilglutamic acid (18F) |
Molecular Formula |
C8H1418FNO4 |
Molecular Weight |
206.2 |
IUPAC Name |
(2S,4S)-2-amino-4-(3-(fluoro-18F)propyl)pentanedioic acid |
InChI |
InChI=1S/C8H14FNO4/c9-3-1-2-5(7(11)12)4-6(10)8(13)14/h5-6H,1-4,10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1/i9-1 |
InChI Key |
MKDNDKMECWBLOF-XUCPOOORSA-N |
SMILES |
N[C@@H](C[C@H](CCC[18F])C(O)=O)C(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Florilglutamic acid (18F); Florilglutamic acid f-18; Florilglutamic acid ((Sup 18)f); Florilglutamic acid (18-f); |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.